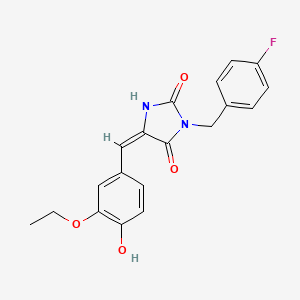

(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

説明

“(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

特性

分子式 |

C19H17FN2O4 |

|---|---|

分子量 |

356.3 g/mol |

IUPAC名 |

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C19H17FN2O4/c1-2-26-17-10-13(5-8-16(17)23)9-15-18(24)22(19(25)21-15)11-12-3-6-14(20)7-4-12/h3-10,23H,2,11H2,1H3,(H,21,25)/b15-9+ |

InChIキー |

FZRYSRCFSGWYEW-OQLLNIDSSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O |

正規SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(4-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

化学反応の分析

Types of Reactions

“(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The imidazolidine ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an imidazoline derivative.

Substitution: Formation of various alkyl or aryl substituted derivatives.

科学的研究の応用

化学

化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。 そのユニークな構造により、さまざまな官能化が可能になり、有機合成における汎用性の高い中間体となっています。

生物学

生物学的研究では、この化合物は、抗菌、抗真菌、抗がん特性などの潜在的な生物活性について研究されている可能性があります。 生物学的標的に結合する能力により、創薬と開発の候補となっています。

医学

医学において、この化合物は、その治療的可能性について探求されています。 その構造的特徴から、特定の疾患に対して活性を示す可能性が示唆されており、徹底的な前臨床試験と臨床試験を経て、医薬品として開発される可能性があります。

産業

産業において、この化合物は、新素材の開発や他の貴重な化合物の合成のための前駆体として使用できる可能性があります。 その化学的性質により、特殊化学品の製造など、さまざまな産業用途に適しています。

作用機序

「(5E)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(4-フルオロベンジル)イミダゾリジン-2,4-ジオン」の作用機序は、その特定の生物学的標的に依存します。 一般に、酵素または受容体と相互作用し、それらの活性を調節して治療効果をもたらす可能性があります。 関連する分子標的と経路は、結合アッセイや経路解析などの実験研究によって特定する必要があります。

類似化合物との比較

類似化合物

- (5E)-5-(3-ヒドロキシベンジリデン)-3-(4-フルオロベンジル)イミダゾリジン-2,4-ジオン

- (5E)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-ベンジルイミダゾリジン-2,4-ジオン

- (5E)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(4-クロロベンジル)イミダゾリジン-2,4-ジオン

独自性

「(5E)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(4-フルオロベンジル)イミダゾリジン-2,4-ジオン」の独自性は、その特定の置換パターンにあります。 このパターンにより、類似化合物と比較して、異なる生物活性と化学反応性が得られる可能性があります。 エトキシ基とフルオロベンジル基の存在は、生物学的標的との相互作用や全体的な薬物動態に影響を与える可能性があります。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。